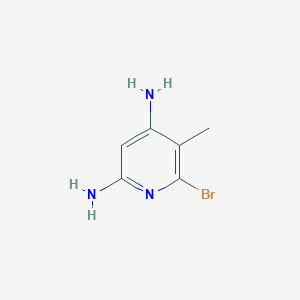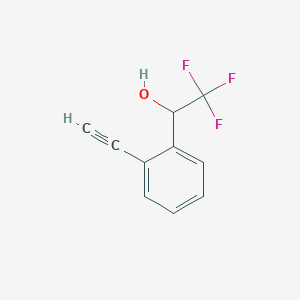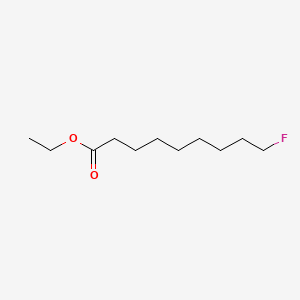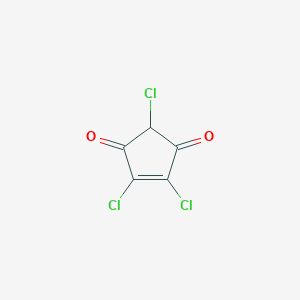
2,4,5-Trichlorocyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorocyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C5HCl3O2 and a molecular weight of 199.419 g/mol This compound is characterized by the presence of three chlorine atoms attached to a cyclopentene ring, which also contains two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentene derivatives. One common method involves the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst to form the trichlorinated product . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully dechlorinated cyclopentene derivatives.
Substitution: Formation of cyclopentene derivatives with substituted functional groups.
Scientific Research Applications
2,4,5-Trichlorocyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The presence of chlorine atoms enhances its electrophilicity, making it reactive towards nucleophilic attack . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichlorocyclopent-4-ene-1,3-dione: Similar structure but with different chlorine atom positions.
2,4-Dichlorocyclopent-4-ene-1,3-dione: Lacks one chlorine atom compared to 2,4,5-Trichlorocyclopent-4-ene-1,3-dione.
Hexachlorocyclopentadiene: Contains more chlorine atoms and is used in different applications.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it valuable in synthetic chemistry and research .
Properties
CAS No. |
5723-65-9 |
|---|---|
Molecular Formula |
C5HCl3O2 |
Molecular Weight |
199.41 g/mol |
IUPAC Name |
2,4,5-trichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5HCl3O2/c6-1-2(7)5(10)3(8)4(1)9/h3H |
InChI Key |
XNUSIBKDAVFCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


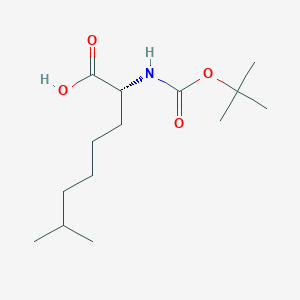
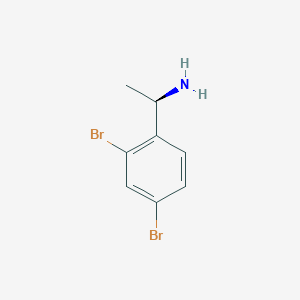
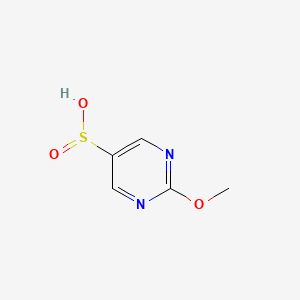

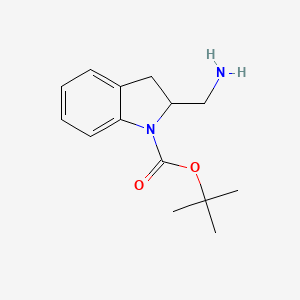
![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
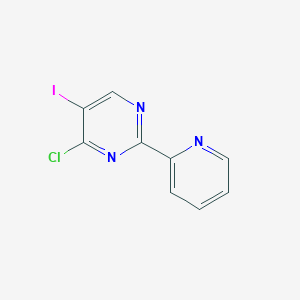
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)
